molecular formula C9H5ClF2N2O B1416878 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole CAS No. 942035-93-0

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B1416878
CAS No.: 942035-93-0
M. Wt: 230.6 g/mol
InChI Key: OJEHETOHWDPGQW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with a chloromethyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluorobenzohydrazide with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in oxidation-reduction reactions under appropriate conditions.

    Coupling reactions: The difluorophenyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1,3,4-oxadiazole: Similar structure but different substitution pattern.

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the difluorophenyl group.

    5-(2,4-Difluorophenyl)-1,2,4-oxadiazole-3-thiol: Contains a thiol group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class of heterocycles, which have gained attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this specific oxadiazole derivative, exploring its potential therapeutic applications and mechanisms of action.

Structural Information

  • Molecular Formula : C9_9H5_5ClF2_2N2_2O
  • SMILES : C1=CC(=C(C=C1F)F)C2=NC(=NO2)CCl
  • InChIKey : OJEHETOHWDPGQW-UHFFFAOYSA-N

Biological Activities

The biological activity of this compound is inferred from studies on related oxadiazole compounds. The oxadiazole scaffold has been extensively studied for its potential in various therapeutic areas:

  • Anticancer Activity : Oxadiazoles have shown promising anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated inhibition of cancer cell lines with IC50_{50} values in the low micromolar range .
  • Antimicrobial Properties : Some oxadiazole derivatives exhibit significant antibacterial and antifungal activities. The presence of halogen substituents, such as fluorine and chlorine, enhances their potency against various pathogens .
  • Antiparasitic Effects : Research indicates that oxadiazoles can act against malaria parasites. A study on related 1,3,4-oxadiazoles revealed compounds with effective in vitro activity against Plasmodium falciparum, suggesting that structural modifications could yield potent antimalarial agents .

Anticancer Studies

A recent study highlighted the synthesis of novel oxadiazole derivatives that exhibited substantial anticancer activity across multiple cell lines. For example:

  • Compound A showed an IC50_{50} value of 92.4 µM against a panel of 11 cancer cell lines including colon and lung cancers .

Antimicrobial Activity

In a comparative analysis of various oxadiazole derivatives:

  • Compounds with electron-withdrawing groups (like fluorine and chlorine) demonstrated enhanced antibacterial activity against Gram-positive bacteria .

Antiparasitic Activity

A focused investigation on the antiplasmodial effects of oxadiazoles revealed:

  • Compounds synthesized from the oxadiazole framework exhibited IC50_{50} values below 40 nM against drug-sensitive strains of Plasmodium falciparum .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50_{50} ValueTarget/Organism
AnticancerCompound A92.4 µMVarious cancer cell lines
AntibacterialOxadiazole B<10 µg/mLGram-positive bacteria
AntiparasiticOxadiazole C<40 nMPlasmodium falciparum

Properties

IUPAC Name

3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEHETOHWDPGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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